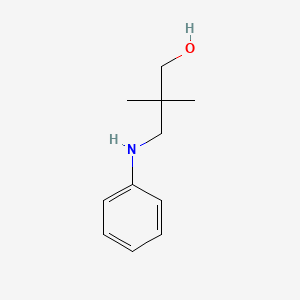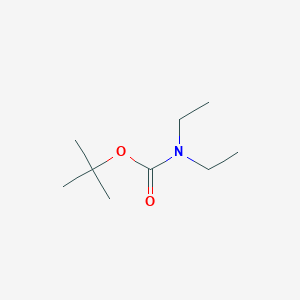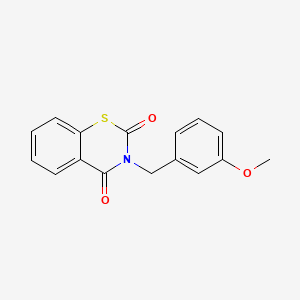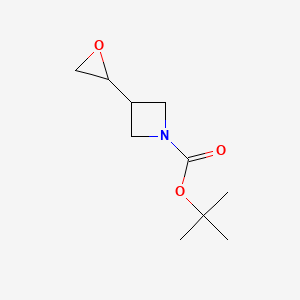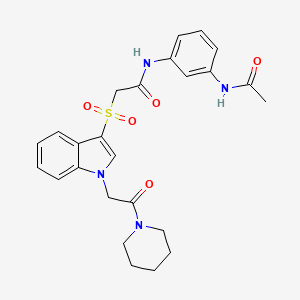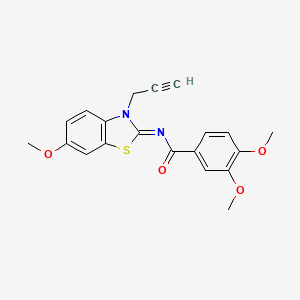
3,4-dimethoxy-N-(6-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3,4-dimethoxy-N-(6-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide” is a benzamide derivative with several methoxy groups and a prop-2-ynyl group attached to a benzothiazole ring . Benzamides are a significant class of amide compounds that have been widely used in various industries, including medical, industrial, biological, and potential drug industries .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting from the appropriate benzothiazole and benzamide precursors. The methoxy groups could potentially be introduced using a methylation reaction, and the prop-2-ynyl group could be introduced using an alkyne coupling reaction .Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups. The benzamide and benzothiazole rings would likely contribute to the rigidity of the molecule, while the methoxy and prop-2-ynyl groups could potentially introduce some flexibility .Chemical Reactions Analysis
As a benzamide derivative, this compound could potentially undergo a variety of chemical reactions. The methoxy groups could potentially be demethylated under certain conditions, and the prop-2-ynyl group could potentially participate in various alkyne reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of multiple methoxy groups could potentially increase its solubility in organic solvents .Aplicaciones Científicas De Investigación
Cytotoxic Activity
(Z)-3,4-dimethoxy-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide: has been investigated for its cytotoxic effects. Researchers synthesized a small library of propargylated compounds, including this one, and screened them for cytotoxic activity. Among these derivatives, 1,3-dihydroxy-7-methoxy-2,8-bis(3-methylbut-2-en-1-yl)-6-(prop-2-yn-1-yloxy)xanthen-9-one exhibited the strongest activity against HepG2, LU-1, and Hela cell lines, with IC50 values of 1.02, 2.19, and 2.55 μg/mL, respectively .
Organic Synthesis and Heterocycle Formation
Propargyl-containing compounds, like our target molecule, play a crucial role in organic synthesis. They are valuable precursors for the synthesis of heterocycles. The presence of a propargyl group enables diverse transformations, including Huisgen cycloadditions to form triazoles. Researchers have explored the utility of propargyl moieties in various synthetic pathways .
Pharmaceutical Chemistry
The propargyl moiety has gained recognition in pharmaceutical chemistry. Alkyne groups, including propargyl functionalities, appear in several medicines. For instance, compounds like erlotinib, noretynodrel, terbinafine, and efavirenz contain alkyne pharmacophores. Additionally, propargyl derivatives of rasagiline, pargyline, and selegiline have contributed to the development of drugs for Parkinson’s and Alzheimer’s diseases. The propargyl group’s beneficial effects make bioactive molecules containing it potential targets in medicinal chemistry .
Antibacterial and Anticancer Properties
Compounds with a propargyl group exhibit diverse biological activities. Some of these include anticonvulsant, antimicrobial, antibacterial, and anticancer effects. Researchers have explored the potential of propargyl-containing molecules in combating neurodegenerative diseases. For instance, propargyl derivatives of rasagiline and related compounds have shown promise in treating Parkinson’s and Alzheimer’s diseases .
Retro-Michael Reaction and Novel Compounds
The synthesis of (Z)-3,4-dimethoxy-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide involves a retro-Michael reaction. This methodology has also been applied to prepare other bioactive compounds. For example, the potential bioactive compound 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one was synthesized using a similar approach .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Future research on this compound could potentially involve further exploration of its synthesis, characterization, and potential applications. This could include studies to determine its physical and chemical properties, investigations of its reactivity, and potentially even preclinical or clinical studies if it were being developed as a drug .
Propiedades
IUPAC Name |
3,4-dimethoxy-N-(6-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S/c1-5-10-22-15-8-7-14(24-2)12-18(15)27-20(22)21-19(23)13-6-9-16(25-3)17(11-13)26-4/h1,6-9,11-12H,10H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNJBYCSZZKKER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=C(C=C3)OC)OC)S2)CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethoxy-N-(6-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(4-Chlorophenyl)-3-(3-hydroxypropyl)-1-methyl-7-phenyl-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione](/img/structure/B2539244.png)
![2-[(3-chlorobenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2539245.png)
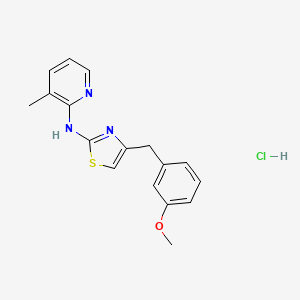


![4-{1-[2-hydroxy-3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2539251.png)
